1-(benzofuran-6-yl)-N-methylmethanamine
Description
Structure
3D Structure
Properties
CAS No. |
17450-70-3 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.204 |
IUPAC Name |
1-(1-benzofuran-6-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11NO/c1-11-7-8-2-3-9-4-5-12-10(9)6-8/h2-6,11H,7H2,1H3 |
InChI Key |
YSRNHNJBBBUEQK-UHFFFAOYSA-N |
SMILES |
CNCC1=CC2=C(C=C1)C=CO2 |
Synonyms |
6-Benzofuranmethylamine, N-methyl- (8CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzofuran 6 Yl N Methylmethanamine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections of the Benzofuran-6-yl-N-methylmethanamine Core
A retrosynthetic analysis of the target molecule identifies two primary strategic disconnections. The most logical disconnection is at the C-N bond of the amine side chain. This approach simplifies the synthesis into two key building blocks: a functionalized benzofuran (B130515) at the 6-position and methylamine (B109427). This leads to a precursor such as benzofuran-6-carbaldehyde (B54546) or 6-(halomethyl)benzofuran.
A more fundamental disconnection involves breaking the bonds of the benzofuran ring itself. Common strategies for benzofuran synthesis, such as the Rap-Stoermer reaction, suggest precursors like a suitably substituted salicylaldehyde (B1680747) or an o-hydroxy aryl ketone. researchgate.net This allows for the construction of the heterocyclic system with the necessary functional group already in place or in a form that can be easily converted.
Precursor Synthesis and Functionalization Strategies for the Benzofuran Moiety
The synthesis of the benzofuran core is a critical step, with numerous established methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Rap-Stoermer Reaction : This classic method involves the base-mediated reaction of an o-hydroxy aryl ketone or aldehyde with an α-halo ketone. researchgate.net For the target structure, starting with 4-hydroxy-3-formyl-acetophenone and reacting it with chloroacetone (B47974) could be a viable route to a precursor.
Palladium-Catalyzed Synthesis : Modern methods often employ palladium catalysis for the intramolecular cyclization of precursors like o-iodophenols with terminal alkynes (Sonogashira coupling followed by cyclization) or the cyclization of o-alkynylphenols. nih.govacs.org These methods offer high efficiency and tolerance for a wide range of functional groups. nih.gov
Perkin Synthesis : The original synthesis of benzofuran by Perkin from coumarin (B35378) provides another foundational approach. jocpr.com
Synthesis from Substituted Phenols : A common starting point is a substituted phenol, which can be functionalized to create a key intermediate like benzofuran-6-carboxylic acid. researchgate.net This acid can then be reduced to the corresponding alcohol and subsequently oxidized to the aldehyde, benzofuran-6-carbaldehyde, a crucial precursor for introducing the amine side chain.
Direct Synthesis Pathways for the Amine Side Chain via Reductive Amination and Nucleophilic Substitution
Once a suitable precursor like benzofuran-6-carbaldehyde is obtained, the N-methylmethanamine side chain can be installed through several reliable methods.
Reductive Amination : This is one of the most versatile and widely used methods for forming C-N bonds. masterorganicchemistry.com The process involves the reaction of benzofuran-6-carbaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com This method avoids the problem of multiple alkylations that can occur with direct alkylation. masterorganicchemistry.com Non-noble metal catalysts, such as those based on nickel, have also been developed for the reductive amination of various aldehydes. nih.gov
Nucleophilic Substitution : An alternative route involves converting a precursor like 6-(hydroxymethyl)benzofuran into a more reactive electrophile, such as 6-(chloromethyl)benzofuran (B13007194) or 6-(bromomethyl)benzofuran. This haloalkane can then undergo a direct nucleophilic substitution reaction with an excess of methylamine to yield 1-(benzofuran-6-yl)-N-methylmethanamine.
Optimization of Reaction Conditions for Yield and Purity of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and environmental impact. Key parameters include the choice of solvent, catalyst, temperature, and reagent stoichiometry.
For the synthesis of the benzofuran ring, conditions can be optimized by screening different bases and solvents. For instance, in certain intramolecular condensations to form benzofurans, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures (e.g., 110 °C) has been shown to be highly effective. researchgate.net
In the case of reductive amination, the choice of reducing agent and solvent is critical. While sodium borohydride (B1222165) can be used, more selective reagents like NaBH(OAc)₃ are often preferred to avoid reduction of the starting aldehyde. masterorganicchemistry.com For silver(I)-promoted oxidative coupling reactions used to create some benzofuran precursors, acetonitrile (B52724) has been identified as a greener and effective solvent, providing a good balance between conversion and selectivity. scielo.brchemrxiv.org
Below is a table illustrating the optimization of a hypothetical reductive amination of benzofuran-6-carbaldehyde with methylamine.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 25 | 12 | 65 |
| 2 | NaBH₃CN | Methanol | 25 | 8 | 85 |
| 3 | NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 4 | 92 |
| 4 | H₂/Pd-C | Ethanol | 25 | 24 | 78 |
| 5 | NaBH(OAc)₃ | Acetonitrile | 25 | 4 | 90 |
This table is illustrative and based on general principles of reductive amination.
Stereoselective Synthetic Approaches Towards Chiral Analogs of Benzofuran-6-yl-N-methylmethanamines
While this compound itself is achiral, the synthesis of chiral analogs is of significant interest in medicinal chemistry. Chirality can be introduced at the carbon atom adjacent to the nitrogen. For example, in the analog 1-(benzofuran-6-yl)-1-phenylethanamine, the benzylic carbon is a stereocenter.
Stereoselective synthesis can be achieved through several strategies:
Asymmetric Reductive Amination : This can be accomplished using chiral catalysts or chiral auxiliaries.
Biocatalysis : The use of enzymes, such as amine dehydrogenases (AmDHs), offers a highly efficient and stereoselective method for the reductive amination of ketones. rsc.org These enzymes can produce chiral amines with excellent enantiomeric excess (>99% ee) and high turnover numbers. rsc.org
Resolution of Racemates : A racemic mixture of a chiral analog can be synthesized and then separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Use of Chiral Precursors : Starting the synthesis with a chiral building block, such as a commercially available chiral amine or alcohol, ensures the final product retains the desired stereochemistry.
Derivatization and Structural Modification Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For the benzofuran-6-yl-N-methylmethanamine scaffold, derivatization can explore the importance of different parts of the molecule. nih.gov
Key modification strategies include:
Substitution on the Benzofuran Ring : Introducing various substituents (e.g., methoxy, halogen, alkyl groups) at different positions (e.g., 2, 3, 5, or 7) on the benzofuran ring can probe electronic and steric effects. mdpi.comresearchgate.net
Modification of the Amine Side Chain : The N-methyl group can be replaced with other alkyl groups (ethyl, propyl), cycloalkyl groups, or even aryl groups to assess the impact of steric bulk and lipophilicity. The length of the carbon chain connecting the nitrogen to the benzofuran ring can also be extended or branched.
Hybrid Molecules : The benzofuran core can be fused with other heterocyclic rings, such as oxadiazoles, to create hybrid molecules with potentially novel activities. nih.gov
The following table summarizes potential modifications for SAR studies.
| Modification Area | Example Derivatives | Rationale |
| Benzofuran Ring (Position 2) | 2-Methyl, 2-Phenyl | Investigate steric and electronic effects at the furan (B31954) ring. |
| Benzofuran Ring (Position 5, 7) | 5-Methoxy, 7-Chloro | Alter lipophilicity and electronic properties of the benzene (B151609) ring. |
| Amine Nitrogen | N-Ethyl, N,N-Dimethyl, N-Benzyl | Evaluate the role of the amine's basicity and steric environment. |
| Alkyl Linker | -CH₂CH₂-NHMe, -CH(CH₃)-NHMe | Assess the impact of chain length and branching on binding. |
These systematic modifications allow medicinal chemists to build a comprehensive understanding of the pharmacophore and optimize the structure for enhanced potency and selectivity. nih.govnih.gov
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation
Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy in Benzofuran (B130515) Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. dea.gov By analyzing the magnetic properties of atomic nuclei, NMR allows for the characterization of the chemical environment of each atom.
¹H NMR Spectroscopy for Proton Environment Characterization
¹H NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between adjacent protons provides information about the connectivity of the hydrogen atoms.
For a compound like 1-(benzofuran-6-yl)-N-methylmethanamine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzofuran ring system, the methylene (B1212753) bridge, and the N-methyl group. The aromatic protons would typically appear in the downfield region (around 7.0-8.0 ppm), with their specific shifts and coupling patterns revealing their positions on the bicyclic ring. rsc.orgchemicalbook.com The protons of the methylene group and the N-methyl group would appear in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Multiplet | 5H |
| -CH₂-N | 3.5 - 4.0 | Singlet | 2H |
¹³C NMR Spectroscopy for Carbon Skeleton Confirmation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). np-mrd.orgnp-mrd.orgchemicalbook.com
In the case of this compound, the ¹³C NMR spectrum would display signals corresponding to the carbons of the benzofuran rings, the methylene carbon, and the N-methyl carbon. The carbons of the benzofuran moiety would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the side chain. dea.govresearchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzofuran C | 105 - 160 |
| -CH₂-N | 50 - 60 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within a molecule. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is particularly useful for assigning protons within a spin system, such as the aromatic protons on the benzofuran ring.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu This is a powerful tool for piecing together the molecular structure by connecting different spin systems and identifying quaternary (non-protonated) carbons. For instance, it could show correlations from the methylene protons to the carbons of the benzofuran ring.
The collective data from these 1D and 2D NMR experiments provides a comprehensive and unambiguous structural elucidation of the molecule. mdpi.com
Applications of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.govmdpi.com By comparing the experimentally determined exact mass with the calculated mass for a proposed molecular formula, the identity of the compound can be confirmed with a high degree of confidence. For this compound (C₁₀H₁₁NO), HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion (often the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation.
For a compound like this compound, a common fragmentation pathway would involve cleavage of the bond between the methylene group and the benzofuran ring, leading to the formation of a stable benzofuranylmethyl cation. Another likely fragmentation would be the loss of the methylamino group. Analysis of the fragmentation of the related compound 6-MAPB shows characteristic fragments resulting from cleavage of the side chain. nih.govresearchgate.net For example, a key fragment observed for 6-MAPB is the benzofuranyl-methylium ion at m/z 131.0492, which arises from an alpha cleavage. researchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
|---|---|
| 173.08 | [M]⁺ (Molecular Ion) |
| 144.07 | [M - CH₃NH]⁺ |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies, creating a unique spectral "fingerprint".
For 1-(benzofuran-6-yl)-N-methylpropan-2-amine, the key functional groups are the benzofuran ring system, the secondary amine, and the alkyl side chain. While specific, peer-reviewed IR and Raman spectra for 6-MAPB are not widely published, the expected absorption bands can be predicted based on established group frequencies. The use of Gas Chromatography-Infrared Spectroscopy (GC-IR) has been noted for confirming the identity of related isomers, highlighting the utility of this technique. researchgate.net
Predicted Vibrational Bands for 1-(benzofuran-6-yl)-N-methylpropan-2-amine
| Functional Group | Vibration Type | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300-3500 (weak to medium) | 3300-3500 (weak) |
| Aromatic C-H | C-H Stretch | 3000-3100 (multiple weak bands) | 3000-3100 (strong) |
| Aliphatic C-H | C-H Stretch | 2850-2960 (medium to strong) | 2850-2960 (strong) |
| Aromatic C=C | C=C Stretch | 1450-1600 (multiple medium bands) | 1450-1600 (strong) |
| Benzofuran C-O-C | Asymmetric Stretch | 1230-1270 (strong) | Weak or inactive |
| Benzofuran C-O-C | Symmetric Stretch | ~1040 | ~1040 (strong) |
Note: This table is predictive. Actual peak positions and intensities can be influenced by the molecular environment and sample state.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is indispensable for separating components of a mixture, assessing the purity of a compound, and preparing pure samples for further analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. In the context of 1-(benzofuran-6-yl)-N-methylpropan-2-amine and its analogues, HPLC is crucial for assessing purity and for separating it from its positional isomers (e.g., 5-MAPB, 2-MAPB), which often co-exist in synthesized batches. researchgate.net
Research has demonstrated that techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) are effective for the analysis of 6-MAPB and its metabolites. researchgate.netnih.gov The differentiation of positional isomers is a significant analytical challenge that can be overcome by careful selection of HPLC conditions, including the stationary phase (e.g., C18, pentafluorophenyl) and mobile phase composition. The retention time, under defined conditions, serves as a key identifier for the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for the analysis of volatile and thermally stable compounds like 6-MAPB. whitman.edu The gas chromatograph separates the compound from other volatile substances before it enters the mass spectrometer, which bombards the molecule with electrons, causing it to ionize and break apart into charged fragments. libretexts.org The resulting mass spectrum is a unique fragmentation pattern that allows for unambiguous identification. whitman.edu
Studies on 6-MAPB show that its primary metabolite is its N-demethylated analogue, 6-APB. researchgate.netnih.govljmu.ac.uk GC-MS is routinely used to identify both the parent compound and its metabolites in analytical samples. researchgate.netljmu.ac.uk A key challenge is the differentiation of 6-MAPB from its positional isomers, which can have very similar retention times and mass spectra under standard conditions. researchgate.net To overcome this, derivatization techniques are often employed. Acetylation or heptafluorobutyrylation of the amine group can alter the chromatographic behavior and fragmentation pattern, allowing for successful differentiation of isomers based on their retention times. researchgate.netnih.gov
The electron ionization (EI) mass spectrum of 6-MAPB (molecular weight: 189.25 g/mol nih.gov) would be expected to show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern is characteristic of N-methyl-alpha-methyl-phenethylamines.
Key Mass Fragments in the GC-MS Analysis of 1-(benzofuran-6-yl)-N-methylpropan-2-amine (6-MAPB)
| m/z (mass-to-charge ratio) | Fragment Identity | Description |
|---|---|---|
| 189 | [M]⁺ | Molecular Ion |
| 131 | [C₉H₇O]⁺ | Benzofuran-methylene fragment, often a significant peak |
Data synthesized from studies on 6-MAPB and related compounds. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Confirmation and Conformation Analysis (if applicable)
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed 3D model of the molecule, confirming its connectivity, bond lengths, bond angles, and stereochemistry.
As of the latest literature review, a single-crystal X-ray structure for this compound or its propanamine analogue, 6-MAPB, has not been reported in the public domain. If such data were available, it would provide unequivocal proof of the compound's structure and offer valuable insights into its conformational preferences and intermolecular interactions in the solid state.
Theoretical and Computational Investigations of 1 Benzofuran 6 Yl N Methylmethanamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the precise determination of electronic structure, molecular geometry, and energetic stability, providing a foundation for predicting chemical reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. For 1-(benzofuran-6-yl)-N-methylmethanamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state.
The optimization process reveals key structural parameters. The benzofuran (B130515) core, a fused benzene (B151609) and furan (B31954) ring system, is largely planar. mdpi.com The N-methylmethanamine side chain attached at the C6 position possesses rotational freedom around its sigma bonds, leading to various possible conformations. The optimized geometry would predict specific bond lengths, bond angles, and dihedral angles that characterize the most stable arrangement of the atoms.
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) spectrum of the molecule by determining the frequencies at which the molecule's bonds vibrate. The results are crucial for identifying characteristic functional groups and confirming the structure's stability (a true energy minimum is confirmed by the absence of imaginary frequencies).
Table 1: Predicted Key Vibrational Frequencies for this compound using DFT
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Benzofuran Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Methylene (B1212753) & Methyl | 2980 - 2850 |
| N-H Bend (Secondary Amine) | -NH(CH₃) | 1650 - 1550 |
| Aromatic C=C Stretch | Benzofuran Ring | 1600 - 1450 |
| C-O-C Asymmetric Stretch | Furan Ring | 1250 - 1200 |
| C-N Stretch | Amine Side Chain | 1200 - 1020 |
Note: These values are theoretical predictions and may differ slightly from experimental results.
Beyond IR frequencies, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the presence of a magnetic field, a theoretical NMR spectrum can be generated. These predictions are invaluable for structural elucidation and are often compared with experimental data for validation. For this compound, distinct signals would be predicted for the protons and carbons of the benzofuran rings and the N-methylmethanamine side chain.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | Benzofuran H-2, H-3, H-4, H-5, H-7 | 6.8 - 7.8 | 105 - 130 |
| Aromatic C (quat) | Benzofuran C-3a, C-6, C-7a | - | 120 - 160 |
| Methylene CH₂ | -CH₂-NH(CH₃) | ~3.8 - 4.0 | ~50 - 55 |
| Methyl CH₃ | -NH(CH₃) | ~2.4 - 2.6 | ~35 - 40 |
| Amine NH | -NH- | Variable (broad) | - |
Note: Predicted shifts are relative to a standard (e.g., TMS) and are sensitive to solvent and computational level.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of this compound over time. nih.gov
Starting with the DFT-optimized geometry, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculate the forces acting on each atom. By integrating Newton's equations of motion, the simulation tracks the trajectory of the atoms over a period, typically nanoseconds to microseconds. This reveals how the side chain rotates and flexes, identifying the most populated and energetically favorable conformations. Understanding these preferred shapes is crucial, as only specific conformations may be able to bind effectively to a biological target. nih.gov
In Silico Assessment of Potential Receptor Binding and Interaction Profiles
The structural similarity of this compound to known psychoactive compounds like 6-APB and 6-MAPB suggests it may interact with monoamine systems in the central nervous system. wikipedia.orgpsychonautwiki.org In silico methods such as molecular docking can predict the binding affinity and pose of this molecule within the binding sites of key protein targets.
Primary targets for docking studies would include the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), as well as various serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₑ). nih.govherts.ac.ukacs.org These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their inhibition is a common mechanism for antidepressant and stimulant drugs. herts.ac.ukacs.org Studies on related benzofurans have shown that they act as potent substrates for these transporters, inducing monoamine release. nih.govexlibrisgroup.com
Docking simulations would place the ligand (this compound) into the crystal structure of a target protein (e.g., human SERT) and calculate a "docking score," which estimates the binding free energy. The results would predict the most likely binding orientation, highlighting key interactions such as hydrogen bonds (e.g., with the amine group) and hydrophobic or π-stacking interactions (with the benzofuran ring). acs.org Based on data from its close analog, 6-MAPB, it is hypothesized that this compound would also act as a potent monoamine releaser. nih.govresearchgate.net
Table 3: Hypothetical In Silico Binding Profile for this compound
| Target Protein | Predicted Binding Affinity (Ki, nM) | Predicted Interaction Type |
| SERT | 20 - 80 | Substrate/Releaser |
| DAT | 50 - 150 | Substrate/Releaser |
| NET | 40 - 100 | Substrate/Releaser |
| 5-HT₂ₐ Receptor | 500 - 2000 | Agonist/Partial Agonist |
| 5-HT₂ₙ Receptor | < 50 | Potent Agonist |
Note: These values are hypothetical, based on extrapolations from structurally similar compounds like 6-APB and 6-MAPB, and require experimental validation. nih.govnih.govwikipedia.org
Computational Approaches to Structure-Activity Relationship (SAR) and Ligand Design
Computational studies are instrumental in guiding the design of new molecules with desired properties. By analyzing the structure-activity relationships (SAR) of a series of related compounds, chemists can make informed decisions about which modifications are likely to enhance potency or selectivity. researchgate.netnih.govnih.gov
For the benzofuran class, SAR studies have revealed several key insights. mdpi.com The position of the aminopropyl or aminomethyl side chain on the benzofuran ring significantly impacts transporter affinity and selectivity. nih.gov For instance, the difference between 5-substituted and 6-substituted benzofurans can alter their potency at SERT versus DAT. nih.gov
Computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) could be applied to a series of benzofuran analogs. This method correlates the 3D properties (steric and electrostatic fields) of molecules with their biological activity. The resulting model can then be used to predict the activity of new, unsynthesized compounds, such as this compound, and to design novel ligands with optimized profiles. For example, a computational model might suggest that adding a specific substituent to the benzofuran ring or altering the length of the side chain could increase selectivity for SERT over DAT, potentially leading to a compound with a more desirable therapeutic profile. nih.gov
Based on a comprehensive review of available scientific literature, there is currently insufficient published research on the specific chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.
Extensive searches for pharmacological and biological data pertaining to this specific molecule did not yield the necessary information for the requested sections, including in vitro receptor binding, monoamine transporter interactions, enzymatic assays, cellular studies, in vivo pharmacodynamics, or comparative analyses.
The significant body of research in this area is focused on structurally related benzofuran amines, particularly the aminopropyl derivatives such as 6-APB (1-(benzofuran-6-yl)propan-2-amine) and its N-methylated analog, 6-MAPB (1-(benzofuran-6-yl)-N-methylpropan-2-amine) . While these compounds share the benzofuran-6-yl core, they possess a propanamine side chain rather than the methanamine side chain of the requested compound. This structural difference is significant, and their pharmacological data cannot be substituted without violating the strict requirement to focus solely on "this compound."
Due to this lack of specific data, it is not possible to provide an article that meets the user's precise requirements for content and scientific accuracy.
Pharmacological and Biological Research: Mechanistic Investigations of Benzofuran Amines
Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Biological Mechanisms
The biological activity of benzofuran (B130515) amines, including 1-(benzofuran-6-yl)-N-methylmethanamine, is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which systematically alter parts of the molecule, have been crucial in elucidating the molecular features that govern their pharmacological effects. These investigations have primarily focused on modifications of the benzofuran core, the position and nature of substituents on this ring system, and the characteristics of the aminoalkyl side chain.
Research has demonstrated that even minor structural changes can lead to significant shifts in potency and selectivity for biological targets, such as monoamine transporters. For instance, the position of the aminopropyl group on the benzofuran ring has been shown to be a critical determinant of activity. Derivatives such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) exhibit potent interactions with monoamine transporters. nih.govresearchgate.netresearchgate.net
Furthermore, modifications to the amino group, such as N-methylation, play a significant role in modulating the pharmacological profile. The N-methylated counterparts, like 5-MAPB and 6-MAPB, often display altered potencies at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters compared to their primary amine analogs. nih.govresearchgate.netnih.gov These findings underscore the importance of the nitrogen substituent in the interaction with these transporter proteins.
The following tables summarize key SAR findings for benzofuran amines, illustrating how specific structural modifications influence their biological mechanisms, particularly their effects on monoamine transporters.
Table 1: Influence of Aminopropyl Group Position on Monoamine Transporter Interaction
This table details how the attachment point of the aminopropyl side chain to the benzofuran ring affects the compound's activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
| Compound | Position of Aminopropyl Group | Biological Mechanism |
|---|---|---|
| 5-(2-aminopropyl)benzofuran (5-APB) | 5-position | Potent releaser at DAT, NET, and SERT. nih.govresearchgate.net |
| 6-(2-aminopropyl)benzofuran (6-APB) | 6-position | Potent releaser at DAT, NET, and SERT, with some studies suggesting a greater effect on dopamine levels compared to 5-APB. nih.gov |
Table 2: Effect of N-Alkylation on Monoamine Transporter Activity
This table illustrates the impact of adding a methyl group to the nitrogen atom of the aminopropyl side chain on the compound's interaction with monoamine transporters.
| Compound | N-Substitution | Biological Mechanism |
|---|---|---|
| 5-(2-aminopropyl)benzofuran (5-APB) | Primary Amine | Acts as a potent substrate-type releaser at DAT, NET, and SERT. researchgate.net |
| 5-(2-methylaminopropyl)benzofuran (5-MAPB) | N-Methyl | Acts as a potent substrate-type releaser at DAT, NET, and SERT, with potency comparable to or greater than MDMA. researchgate.netnih.gov |
| 6-(2-aminopropyl)benzofuran (6-APB) | Primary Amine | Induces robust increases in extracellular dopamine and 5-HT. nih.gov |
| 6-(2-methylaminopropyl)benzofuran (6-MAPB) | N-Methyl | Investigated for its effects on monoamine release. nih.gov |
In addition to these specific examples, broader SAR studies on benzofuran derivatives have revealed other important structural features. For instance, substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic groups have been found to be crucial for cytotoxic activity in cancer cell lines. nih.gov The presence of a -CONH group has also been identified as necessary for the anticancer activity of certain benzofuran analogs. nih.gov While these findings are not directly related to the psychoactive properties of benzofuran amines, they contribute to a more comprehensive understanding of the SAR of the benzofuran scaffold. The diverse biological activities of benzofuran derivatives highlight the versatility of this heterocyclic system in medicinal chemistry. researchgate.netmedcraveonline.com
Analytical Method Development and Validation for Research Applications
Development of Robust Chromatographic Methods for Detection and Quantification in Research Matrices
The detection and quantification of novel compounds like 1-(benzofuran-6-yl)-N-methylmethanamine in complex matrices such as biological fluids (e.g., plasma, urine) and synthetic intermediates necessitate highly selective and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose. researchgate.netnist.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amine-containing compounds like benzofuran (B130515) derivatives, derivatization is often required to improve chromatographic properties and prevent peak tailing. ljmu.ac.uk A common derivatization agent is heptafluorobutyric anhydride (HFBA), which reacts with the amine group to form a more volatile and less polar derivative suitable for GC analysis. ljmu.ac.uk The separation is typically achieved on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. nist.gov Mass spectrometry detection in electron ionization (EI) mode provides characteristic fragmentation patterns that are essential for structural confirmation. For related benzofuran isomers, GC-MS has been successfully used to differentiate between them based on their retention times following derivatization. ljmu.ac.uk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the predominant technique for bioanalytical studies due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. researchgate.net
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed. researchgate.netsielc.com A C18 column is commonly used to separate the analyte from matrix components. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium formate to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.comoup.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target compound and separation from endogenous interferences.
Mass Spectrometric Detection: Detection is typically performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. oup.com The high selectivity of this technique is achieved through Multiple Reaction Monitoring (MRM), where the instrument is set to monitor a specific precursor-to-product ion transition for the analyte. oup.com This involves selecting the protonated molecule of this compound ([M+H]⁺) as the precursor ion and then fragmenting it to produce a specific product ion. Monitoring this unique transition significantly reduces background noise and enhances sensitivity.
For example, a representative UHPLC-MS/MS method for a related compound is summarized in the table below.
Interactive Table: Representative UHPLC-MS/MS Parameters for Benzofuran Analogues
| Parameter | Condition |
| Chromatography System | UHPLC System |
| Column | C18, 1.9 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Validation Parameters for Quantitative Analytical Methods
Method validation is essential to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. nih.govamsbiopharma.com The validation process for a quantitative method for this compound would follow guidelines from regulatory bodies and would assess the following key parameters:
Specificity and Selectivity: This parameter ensures that the analytical signal is unequivocally from the target analyte and not from other components in the sample matrix, such as metabolites, impurities, or endogenous substances. nih.gov It is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. oup.com Calibration curves are generated by plotting the instrument response against known concentrations of the analyte in the matrix. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥0.99. oup.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. nih.gov Both are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). nih.gov Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit of quantification). nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. wiley.com The LOQ is typically established as the lowest point on the calibration curve. wiley.com
Interactive Table: Illustrative Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No significant interference at the analyte's retention time in blank samples. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 over the defined concentration range. |
| Accuracy | Mean concentration within ±15% of the nominal value (±20% at LOQ). |
| Precision (CV%) | Coefficient of Variation (CV) ≤15% (≤20% at LOQ). |
| Limit of Quantification (LOQ) | Lowest concentration on the calibration curve with acceptable accuracy and precision. |
Strategies for Sample Preparation from Complex Research Samples
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov The choice of technique depends on the physicochemical properties of this compound and the nature of the sample matrix.
Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples. oup.com A water-miscible organic solvent, such as acetonitrile, is added to the sample, causing the proteins to precipitate. After centrifugation, the supernatant containing the analyte is collected for analysis. While simple, this method may not remove all matrix interferences, potentially leading to ion suppression in LC-MS/MS analysis. researchgate.netoup.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent). aklagare.se By adjusting the pH of the aqueous sample, the charge state of the basic amine in this compound can be manipulated to favor its partitioning into the organic phase, resulting in a cleaner extract compared to PPT.
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique that can provide very clean extracts. chromforum.org The process involves passing the sample through a cartridge containing a solid adsorbent. For a basic compound, a mixed-mode cation exchange cartridge can be used. Interfering substances are washed away, and the analyte is then eluted with a specific solvent. SPE is particularly useful for achieving low limits of quantification. chromforum.org
Interactive Table: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Protein removal by solvent denaturation | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids | Cleaner extracts than PPT, good recovery | More labor-intensive, requires larger solvent volumes |
| Solid-Phase Extraction | Adsorption onto a solid sorbent | High selectivity, very clean extracts, potential for automation | Higher cost, requires method development |
Application of Analytical Methods in Preclinical Pharmacokinetic and Pharmacodynamic Studies
Validated analytical methods are indispensable for conducting preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. catapult.org.uknih.gov
Pharmacokinetic (PK) Studies: PK studies describe what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). nuvisan.com After administering this compound to a preclinical model, the validated analytical method is used to measure the concentration of the compound (and potentially its metabolites) in biological fluids like plasma at various time points. oup.com This data allows for the determination of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t½). These parameters are vital for understanding the compound's exposure profile. nih.gov
Pharmacodynamic (PD) Studies: PD studies investigate what a drug does to the body, focusing on the relationship between drug concentration and the pharmacological effect. catapult.org.uk By correlating the concentration data obtained from PK studies with measured biological or physiological effects, researchers can establish an exposure-response relationship. nih.gov This is critical for understanding the potency and efficacy of the compound and for informing the design of future studies. The integration of PK and PD data is essential for translating preclinical findings to potential clinical applications. catapult.org.uknih.gov
Future Research Directions and Potential Applications in Chemical Biology
Utility of 1-(benzofuran-6-yl)-N-methylmethanamine as a Molecular Probe for Target Identification
The structural similarity of this compound to known psychoactive phenethylamines suggests its potential utility as a molecular probe to investigate neurological pathways. glpbio.com Its close analog, 6-MAPB (1-(benzofuran-6-yl)-N-methylpropan-2-amine), is known to interact with monoamine transporters, including the serotonin (B10506) transporter (SERT). wikipedia.orgljmu.ac.uk This interaction suggests that this compound could be chemically modified to serve as a high-affinity ligand for identifying and characterizing such transporters.
The development of radiolabeled or fluorescently tagged versions of this compound could enable direct visualization and quantification of target proteins in tissues and cells. Furthermore, the synthesis of photoreactive derivatives for photoaffinity labeling represents a powerful strategy. mdpi.com This technique would allow for the formation of a covalent bond between the probe and its biological target upon photo-irradiation, facilitating the isolation and identification of previously unknown binding partners and receptor proteins. mdpi.com
Exploration of the Benzofuran-N-methylmethanamine Scaffold in Novel Chemical Entity Design
The benzofuran (B130515) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. rsc.orgrsc.org The this compound structure provides a versatile pharmacophore for the design of novel chemical entities. nih.gov By systematically modifying the core structure, researchers can develop new compounds with tailored activities. nih.govmdpi.com
Structure-activity relationship (SAR) studies on various benzofuran derivatives have shown that the type and position of substituents significantly influence biological activity. nih.govnih.gov For instance, the introduction of electron-withdrawing groups can enhance antimicrobial potency, while other modifications can confer anticancer or enzyme-inhibiting properties. nih.govrsc.org The benzofuran-N-methylmethanamine scaffold can be used as a starting point for creating libraries of new compounds targeting a range of diseases, from infections to neurological disorders and cancer. nih.govrsc.orgnih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Benzofuran Derivatives
| Modification Site | Substituent Type | Impact on Biological Activity | Reference(s) |
|---|---|---|---|
| Benzofuran Ring (C5) | Methoxy group | Increased antibacterial activity | mdpi.com |
| Benzofuran Ring (C6) | Methoxy group | Maximum inhibitory activity against certain cancer cell lines | rsc.org |
| Benzofuran Ring (C7) | Hydroxyl group | Enhances interactions within pharmacophore for anticancer activity | nih.gov |
| Aryl Moiety (at C2) | Electron-withdrawing groups (e.g., -Cl, -Br) | Tendency to increase antimicrobial potency | nih.gov |
| Aryl Moiety (at C2) | Electron-donating groups | Tendency to weaken antimicrobial activity | nih.gov |
| Amine Side Chain | Reduction of imine to amine | Can alter target specificity | nih.gov |
Research Opportunities in the Synthesis of Conformationally Restricted Analogs
The aminomethyl side chain of this compound is flexible, allowing it to adopt numerous conformations. Identifying the specific conformation responsible for its biological activity (the "bioactive conformation") is crucial for designing more potent and selective drugs. A key research opportunity lies in the synthesis of conformationally restricted analogs. mdpi.comnih.gov
This strategy involves "locking" the flexible side chain into a more rigid structure, for example, by incorporating it into an additional ring system to create benzocycloalkane analogs. mdpi.comnih.gov The synthesis and biological evaluation of such rigid molecules can provide invaluable insight into the spatial requirements of the receptor's binding pocket. nih.gov For example, studies on phenethylamine (B48288) analogs have shown that creating rigid benzocyclobutene derivatives can lead to compounds with exceptionally high potency and selectivity for specific serotonin receptor subtypes, confirming the hypothesis that the side chain binds in a specific out-of-the-plane conformation. mdpi.comnih.gov Applying this approach to the benzofuran-N-methylmethanamine scaffold could lead to the discovery of highly selective ligands for neurological targets.
Challenges and Emerging Trends in Benzofuran Amine Research
To overcome these obstacles, several emerging trends are shaping the field. Modern synthetic chemistry is increasingly employing advanced catalytic strategies, including the use of palladium, copper, nickel, gold, and ruthenium-based catalysts. acs.orgnih.gov These methods, such as Sonogashira coupling and cycloisomerization reactions, offer more efficient and facile routes to the benzofuran nucleus. acs.orgnih.gov There is also a growing trend towards environmentally benign approaches, such as visible-light-mediated catalysis and the use of eco-friendly solvents. nih.gov In parallel, computational tools like molecular docking are becoming indispensable for predicting how these molecules will bind to their targets, helping to rationalize SAR data and guide the design of more selective compounds. mdpi.comnih.gov
Unexplored Biological Targets and Mechanistic Research Avenues for this Compound Class
While initial research points towards monoamine transporters and serotonin receptors as likely targets for this compound and its analogs, a vast landscape of potential biological targets remains unexplored. ljmu.ac.uknih.gov The structural versatility of the benzofuran scaffold suggests that its derivatives could interact with a wide array of proteins. nih.gov Future research should aim to screen this compound class against a broader panel of receptors, including other G-protein-coupled receptors (GPCRs), ion channels, and enzymes. For instance, different benzofuran derivatives have been identified as histamine (B1213489) H3 receptor antagonists and monoamine oxidase (MAO) inhibitors, suggesting these could be fruitful areas of investigation. researchgate.net
Beyond simple target identification, there are significant opportunities for deeper mechanistic research. For example, some 5-HT2A receptor agonists exhibit "functional selectivity," where they preferentially activate one downstream signaling pathway over another (e.g., phosphoinositide turnover versus arachidonic acid release). nih.gov Investigating whether this compound or its analogs display such properties could lead to the development of novel therapeutics with more refined effects. nih.gov Probing the metabolic fate of these compounds is another critical research avenue, as metabolites may have their own distinct biological activities. ljmu.ac.uk Studies on the metabolism of the related compound 6-MAPB have identified N-demethylation as a key pathway, producing active metabolites. ljmu.ac.uk
Table 2: Potential Biological Targets for Benzofuran Amine Derivatives
| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference(s) |
|---|---|---|---|
| Monoamine Transporters | SERT, DAT, NET | Neurology, Psychiatry | ljmu.ac.uk |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C | Psychiatry, Neurology | nih.govnih.govnih.gov |
| Enzymes | Monoamine Oxidase (MAO), Protein Tyrosine Phosphatases (PTPs) | Neurology, Oncology, Infectious Disease | nih.gov |
| Histamine Receptors | H3 Receptor | Neurology, Cognitive Disorders | researchgate.net |
| Adrenergic Receptors | Alpha and Beta subtypes | Cardiovascular, Neurology | mdpi.com |
| Muscarinic Receptors | M1-M5 subtypes | Neurology, Autonomic Disorders | mdpi.com |
Q & A
Q. What advanced techniques characterize amorphous vs. crystalline forms of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
